molecular formula C14H13BrN2O B5768307 2-(4-bromophenyl)-N-(pyridin-2-ylmethyl)acetamide

2-(4-bromophenyl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B5768307
M. Wt: 305.17 g/mol
InChI Key: LTZIPJZHAQBRDM-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(pyridin-2-ylmethyl)acetamide is an organic compound that features a bromophenyl group and a pyridinylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(pyridin-2-ylmethyl)acetamide typically involves the reaction of 4-bromobenzylamine with 2-pyridinecarboxaldehyde, followed by acylation with acetic anhydride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products

    Oxidation: Formation of 4-bromophenol derivatives.

    Reduction: Formation of 4-bromoaniline derivatives.

    Substitution: Formation of 4-substituted phenyl derivatives.

Scientific Research Applications

2-(4-bromophenyl)-N-(pyridin-2-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity through halogen bonding, while the pyridinylmethyl group can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)acetamide
  • 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide
  • 2-(4-methylphenyl)-N-(pyridin-2-ylmethyl)acetamide

Uniqueness

2-(4-bromophenyl)-N-(pyridin-2-ylmethyl)acetamide is unique due to the presence of the bromine atom, which can participate in halogen bonding, enhancing its binding affinity and specificity in biological systems. This property can make it more effective in certain applications compared to its chloro, fluoro, or methyl analogs.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O/c15-12-6-4-11(5-7-12)9-14(18)17-10-13-3-1-2-8-16-13/h1-8H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZIPJZHAQBRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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